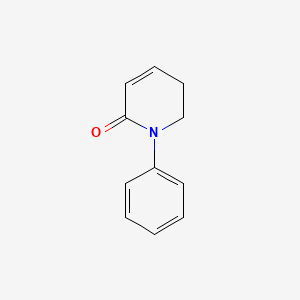

1-Phenyl-5,6-dihydropyridin-2(1H)-one

Description

Contextualization of the Dihydropyridinone Scaffold in Organic Synthesis and Medicinal Chemistry

The dihydropyridinone moiety, a core component of 1-phenyl-5,6-dihydropyridin-2(1H)-one, is a privileged scaffold in both organic synthesis and medicinal chemistry. Dihydropyridinones and the closely related dihydropyrimidinones (DHPMs) are six-membered heterocyclic systems that are integral to a vast array of pharmacologically active molecules and natural products. sci-hub.seresearchgate.net Their synthetic accessibility, often through multicomponent reactions like the Biginelli reaction, makes them attractive targets for chemists. nih.govnih.gov This reaction, first reported in 1891, allows for the one-pot synthesis of complex DHPMs from simple starting materials like an aldehyde, a β-ketoester, and urea (B33335) or thiourea. nih.gov

The significance of the dihydropyridinone and dihydropyrimidinone scaffolds is underscored by the diverse biological activities exhibited by their derivatives. These compounds are recognized for a wide spectrum of therapeutic properties, including:

Anticancer researchgate.netsphinxsai.com

Antiviral (including anti-HIV and anti-HBV) nih.govnih.gov

Antibacterial and Antifungal researchgate.net

Anti-inflammatory researchgate.net

Antihypertensive researchgate.netresearchgate.net

Calcium Channel Blockade researchgate.netnih.gov

The structural features of the dihydropyridinone ring, with its various substitution points, allow for extensive structural optimization to enhance potency and selectivity for specific biological targets. researchgate.net This inherent versatility has established the dihydropyridinone core as a critical pharmacophore in modern drug discovery programs. researchgate.netnih.gov

Historical Development of Research on this compound and its Related Compounds

While the foundational chemistry of dihydropyrimidinones dates back to the late 19th century with the Biginelli reaction, intensive research into their medicinal applications is a more recent endeavor, largely spanning the last few decades. sci-hub.senih.gov A significant milestone was the discovery of Monastrol, a dihydropyrimidinone derivative identified as a specific and cell-permeable inhibitor of the Eg5 mitotic kinesin, a target for anticancer therapies. sci-hub.senih.gov This discovery catalyzed a surge of interest in the DHPM scaffold, leading to the synthesis and evaluation of numerous analogs. sci-hub.se

Research on pyridinone-containing structures has yielded significant therapeutic agents. For instance, the discovery of Perampanel (B3395873), a 1,3,5-triaryl-1H-pyridin-2-one derivative, marked a key development. nih.gov Perampanel functions as a noncompetitive AMPA receptor antagonist and is used in the treatment of epilepsy. nih.gov Although not a 5,6-dihydro derivative, its development highlighted the therapeutic potential of the N-phenyl pyridinone core.

More directly related to the title compound, studies on piperlongumine (B1678438), a natural product containing a 5,6-dihydropyridin-2(1H)-one unit, have demonstrated its potent anticancer activity. rsc.org Research into piperlongumine and its synthetic analogs has suggested that the 5,6-dihydropyridin-2(1H)-one moiety acts as a key pharmacophore, partly through its ability to act as a Michael acceptor, leading to the generation of reactive oxygen species (ROS) in cancer cells. rsc.org Furthermore, specific synthetic methods have been developed to construct the 5,6-dihydropyridin-2(1H)-one ring system, such as intramolecular Wittig reactions, providing versatile routes to these compounds. researchgate.net The synthesis of analogs, such as 1,6-diaryl pyridin-2(1H)-ones, has also been pursued to explore their potential as antiproliferative agents. nih.gov

Significance and Rationale for Advanced Studies on this compound

The continued and advanced study of this compound is driven by its established role as a valuable heterocyclic scaffold with significant therapeutic potential. The rationale for its investigation is multifaceted and rests on several key points:

Proven Pharmacophore: The 5,6-dihydropyridin-2(1H)-one unit is a validated pharmacophore present in bioactive natural products like piperlongumine. rsc.org This provides a strong foundation for using this scaffold as a template for designing new anticancer agents.

Versatile Synthetic Handle: The structure of this compound offers multiple positions for chemical modification. This allows for the creation of diverse chemical libraries to probe structure-activity relationships (SAR) for various biological targets. For example, derivatives have been investigated as inhibitors of Bruton's tyrosine kinase (Btk) and as antagonists for WDR5, a potential oncological target. nih.gov

Broad Biological Potential: Beyond cancer, pyridinone derivatives have shown a wide range of biological activities. Analogs have been discovered as potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, demonstrating their potential as antiviral agents. researchgate.net The discovery of Perampanel also points to potential applications in neurological disorders. nih.gov

Favorable Physicochemical Properties: The scaffold's structure can be modified to tune physicochemical properties, such as solubility and metabolic stability, which are critical for developing viable drug candidates. nih.gov Research into related dihydropyridines and dihydropyrimidines often focuses on overcoming limitations like short plasma half-lives by modifying the core structure. nih.gov

In essence, this compound represents a privileged starting point for the design and synthesis of novel small molecules. Its structural simplicity, combined with the proven biological relevance of its core and its substituted analogs, provides a compelling argument for its continued exploration in the quest for new and effective therapeutic agents.

Data Tables

Table 1: Chemical Properties of a Representative Derivative: 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one

| Property | Value | Source(s) |

| CAS Number | 545445-44-1 | chemicalbook.compharmaffiliates.comescientificsolutions.comlongshinebiotech.comnih.gov |

| Molecular Formula | C₂₀H₂₅N₃O₃ | pharmaffiliates.comescientificsolutions.comnih.gov |

| Molecular Weight | 355.44 g/mol | pharmaffiliates.comnih.gov |

| Appearance | Pale Beige Solid / White to yellow crystalline powder | pharmaffiliates.comlongshinebiotech.com |

| IUPAC Name | 5-morpholin-4-yl-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-6-one | escientificsolutions.comnih.gov |

| ¹H NMR Data (400 MHz, DMSO, ppm) | δ 7.32 (d, J=8.8 Hz, 2H), 7.26 (d, J=8.8 Hz, 2H), 5.71 (t, J=4.8 Hz, 1H), 3.72-3.69 (m, 2H), 3.65-3.63 (m, 4H), 3.60-3.57 (m, 2H), 2.79-2.77 (m, 4H), 2.44-2.41 (m, 2H), 2.40-2.39 (m, 2H), 1.88-1.82 (m, 4H) | chemicalbook.com |

| Mass Spectrometry | EI-MS (m/z): 355.2 | chemicalbook.com |

Table 2: Selected Research Findings on Dihydropyridinone and Related Scaffolds

| Scaffold/Derivative | Research Finding | Application Area | Source(s) |

| Dihydropyrimidinones (DHPMs) | Exhibit a diverse array of biological effects. | Antibacterial, Antifungal, Antitumor, Antiviral, Anti-inflammatory, Antihypertensive | researchgate.net |

| Monastrol (A DHPM derivative) | Acts as a reversible and specific inhibitor of the Eg5 myosin kinase, causing mitotic arrest. | Anticancer | sci-hub.senih.gov |

| Batzelladine A and B | Marine natural alkaloids with a dihydropyrimidinone nucleus that inhibit the binding of HIV gp-120 to CD4 cells. | Antiviral (Anti-HIV) | nih.gov |

| 1,6-diaryl pyridin-2(1H)-one analogs | Displayed in vitro cytotoxicity against SKOV-3 and HepG2 tumor cell lines and induced G1/M phase cell cycle arrest. | Anticancer | nih.gov |

| N-phenyl-6-oxo-1,6-dihydropyridine-3-carboxamides | Developed as a new class of antagonists for WDR5, a target in oncology. | Anticancer | nih.gov |

| 5,6-Dihydro-1H-pyridin-2-one analogs | Discovered as a novel class of potent inhibitors of genotype 1 HCV NS5B polymerase. | Antiviral (Anti-HCV) | researchgate.net |

| Piperlongumine (contains 5,6-dihydropyridin-2(1H)-one) | The lactam unit acts as a potent pharmacophore, reacting with cysteamine (B1669678), leading to ROS generation and apoptosis in cancer cells. | Anticancer | rsc.org |

| Perampanel (a 1,3,5-triaryl-1H-pyridin-2-one) | A noncompetitive antagonist of AMPA-type ionotropic glutamate (B1630785) receptors. | Neurological Disorders (Epilepsy) | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2,3-dihydropyridin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h1-4,6-8H,5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAZTDWTGXBVDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 1 Phenyl 5,6 Dihydropyridin 2 1h One

Electrophilic and Nucleophilic Reactions on the Dihydropyridinone Ring

The dihydropyridinone ring possesses both nucleophilic and electrophilic sites, allowing for a variety of reactions. The endocyclic α,β-unsaturated double bond is a key feature, making the ring susceptible to Michael-type additions.

Nucleophilic Reactions: The C=C double bond within the 5,6-dihydropyridin-2(1H)-one moiety behaves as a Michael acceptor. This allows for conjugate addition of nucleophiles. Research has shown that this unit is a potent pharmacophore, partly due to its reactivity towards biological nucleophiles. rsc.org For instance, the α,β-unsaturated ketone of the 5,6-dihydropyridin-2(1H)-one scaffold is more susceptible to attack by nucleophiles like cysteamine (B1669678) than other unsaturated parts of a larger molecule. rsc.org This reactivity is crucial for its biological activities, including the generation of reactive oxygen species (ROS). rsc.org

In a related system, the enolate formed by deprotonation of a pyridone derivative showed potential for reaction with various electrophiles, although reactions with carbonyldiimidazole (CDI) or a urea (B33335) intermediate were not observed even with heating. nih.gov However, reaction with tert-butyl isocyanate could be achieved using NaH as a base. nih.gov

Electrophilic and Cycloaddition Reactions: The double bond in dihydropyridine (B1217469) systems exhibits high reactivity and can act as an activated alkene in cycloaddition reactions. nih.gov While much of the research focuses on 1,4-dihydropyridines, the principles can be extended. For example, 5,6-unsubstituted 1,4-dihydropyridines act as active enamines that can add to electron-deficient alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov They can also participate as dienophiles in Povarov reactions and other multicomponent reactions to construct fused heterocyclic systems. nih.gov

Transformations of the N-Phenyl Moiety and its Substituents

A notable example involves the synthesis of more complex derivatives where the N-phenyl ring is pre-functionalized. In the synthesis of 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, a key intermediate is 1-(4-aminophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one. chemicalbook.com The amino group on the phenyl ring undergoes acylation with 5-chlorovaleroyl chloride, followed by an intramolecular cyclization to form the piperidinone ring. chemicalbook.comchemicalbook.com This demonstrates a common strategy where a substituent on the N-phenyl ring is chemically transformed.

Table 1: Example of N-Phenyl Substituent Transformation

| Starting Material | Reagents | Product | Reference |

|---|

While direct electrophilic substitution on the N-phenyl ring of the parent compound is less documented in the provided context, standard aromatic substitution reactions such as nitration or halogenation are theoretically possible, with the N-acyl group acting as a deactivating, ortho-, para-director. youtube.com

Ring-Opening and Rearrangement Reactions

The dihydropyridinone ring is generally stable, but can undergo rearrangements under specific conditions. Rearrangement reactions often involve the migration of an atom or group, leading to a structural isomer. wiley-vch.de While specific examples for 1-phenyl-5,6-dihydropyridin-2(1H)-one are not extensively detailed, related chemistries provide insight. For instance, the Baeyer-Villiger oxidation, which converts a ketone to an ester or a cyclic ketone to a lactone, is a type of rearrangement. wiley-vch.de In the context of the dihydropyridinone, which is a lactam (a cyclic amide), analogous rearrangements are less common but conceivable under harsh conditions that could lead to ring-opening followed by recyclization.

In cycloaddition reactions involving related 1,4-dihydropyridines, the resulting adducts can undergo further rearrangement to yield complex polycyclic structures like 1,3a,4,6a-tetrahydrocyclopenta[b]pyrroles. nih.gov

Functionalization at Various Positions of the Heterocyclic Scaffold

The heterocyclic scaffold of this compound can be functionalized at several positions to create a diverse range of derivatives.

C3-Position: The position alpha to the carbonyl can be functionalized. For example, the synthesis of 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one illustrates that a morpholino group can be present at the C3 position. chemicalbook.comescientificsolutions.comnih.gov

C5-Position: Carbamoylation at the C-5 position of a 3,4-dihydropyridin-2-one has been achieved using N-chlorosulfonyl isocyanate, suggesting that the double bond is reactive towards electrophiles. researchgate.net

General Synthesis: Intramolecular Wittig reactions provide a universal and diastereospecific method for synthesizing various 5,6-dihydropyridin-2(1H)-ones, allowing for the introduction of substituents based on the choice of the initial N-(3-oxoalkyl)chloroacetamide. researchgate.net

The ability to introduce substituents at various points on the ring is a key aspect of its use as a versatile scaffold in medicinal chemistry. nih.govresearchgate.net

Oxidation and Reduction Chemistry of this compound

Oxidation: A primary oxidative transformation for dihydropyridine derivatives is aromatization to the corresponding pyridine (B92270) or pyridone. This conversion is a common strategy in chemical synthesis. Various oxidizing agents can be employed to achieve this.

Chemical Oxidation: Methods for oxidizing dihydropyridines include using dimethyl sulfoxide (B87167) (DMSO) as both a solvent and catalyst, sometimes with the addition of nitric acid, or using bleaching powder (calcium hypochlorite). wum.edu.pkresearchgate.net These methods have been shown to be efficient, providing moderate to good yields of the aromatized product. wum.edu.pk

Enzymatic Oxidation: Laccase enzymes, particularly in the presence of a mediator like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), can effectively catalyze the oxidation of dihydropyridines to their pyridine forms. mdpi.com This biocatalytic approach is noted for its mild reaction conditions. The oxidation is confirmed by the disappearance of NMR signals corresponding to the C4-hydrogen and the N-H proton of the dihydropyridine ring. mdpi.com

Table 2: Methods for Oxidation of Dihydropyridines

| Method | Oxidizing Agent/System | Conditions | Reference |

|---|---|---|---|

| A | DMSO | Heat on water bath, 2-3 hours | wum.edu.pkresearchgate.net |

| B | DMSO, conc. Nitric acid | Heat on water bath, 2-3 hours | wum.edu.pk |

| C | Calcium hypochlorite | Ethyl acetate/water, room temp., 5 mins | wum.edu.pkresearchgate.net |

| Enzymatic | Laccase / Mediator (ABTS) | Biocatalytic conditions | mdpi.com |

Reduction: Reduction reactions can target either the C=C double bond or the carbonyl group of the lactam. Furthermore, substituents on the scaffold can be selectively reduced. For example, in a closely related structure, 1-(2-oxo-2-phenylethyl)-1,2-dihydropyridin-2-one, the exocyclic ketone on the side chain was selectively reduced to a hydroxyl group using hydrogen gas and a palladium on carbon (10% Pd/C) catalyst, without affecting the dihydropyridinone ring. nih.gov This highlights the potential for selective functional group manipulation.

Advanced Structural Elucidation and Conformational Analysis of 1 Phenyl 5,6 Dihydropyridin 2 1h One

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. chemrxiv.orgresearchgate.net These techniques can also offer insights into the molecule's conformation.

For 1-Phenyl-5,6-dihydropyridin-2(1H)-one, the key functional groups include the amide (lactam), the alkene, and the aromatic phenyl ring.

Amide (Lactam) Group: A strong, characteristic C=O stretching absorption is expected in the IR spectrum.

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, and C=C stretching vibrations appear as a series of bands in the 1600-1450 cm⁻¹ region. libretexts.org

Alkene Group: The C=C stretch of the dihydropyridinone ring and the vinylic =C-H stretch are also characteristic.

Aliphatic Group: C-H stretching vibrations from the two -CH₂- groups will be observed below 3000 cm⁻¹. libretexts.org

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (Lactam) | C=O Stretch | 1670-1700 | Strong |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium-Weak |

| C=C Stretch | 1450-1600 (multiple bands) | Medium-Variable | |

| Alkene | C=C Stretch | 1630-1660 | Medium |

These vibrational modes provide a rapid and effective method for confirming the presence of the core structural components of the molecule. pressbooks.pub

Chiroptical Properties and Chirality in Derivatized this compound Systems

The parent compound, this compound, is achiral. However, introducing substituents at the C3, C4, C5, or C6 positions can create stereogenic centers, leading to chiral derivatives. The study of the chiroptical properties of such derivatives, using techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), is crucial for determining their absolute configuration and understanding their interaction with other chiral entities. researchgate.net

Research on related chiral heterocyclic systems demonstrates the principles involved. For example, a modular synthesis has been developed for chiral 2,3,6-trisubstituted 1,2-dihydropyridines with high enantiomeric excess. nih.gov Similarly, the chiroptical properties of chiral pyrazole (B372694) derivatives have been extensively studied, where the absolute configuration was determined through a combination of X-ray crystallography and CD spectroscopy. nih.gov

In the context of derivatized this compound, introducing a chiral center would lead to enantiomers that interact differently with plane-polarized light. nih.govnih.gov The sign and intensity of the Cotton effects in the CD spectrum would be characteristic of the specific stereoisomer, allowing for its stereochemical assignment. This is particularly relevant in medicinal chemistry, where the biological activity of enantiomers can differ significantly.

Computational and Theoretical Studies on 1 Phenyl 5,6 Dihydropyridin 2 1h One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and predicting the reactivity of 1-Phenyl-5,6-dihydropyridin-2(1H)-one. These methods model the electron distribution to elucidate molecular structure and stability.

Electronic Structure and Frontier Molecular Orbitals (FMOs): DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability; a smaller gap suggests higher reactivity. nih.govnih.gov For similar heterocyclic compounds, the HOMO is often localized on the phenyl ring, indicating it as the primary site for electrophilic attack, while the LUMO is distributed across the heterocyclic system. nih.gov

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. nih.gov These descriptors, derived from conceptual DFT, provide a quantitative measure of reactivity. mdpi.com

Table 1: Calculated Global Reactivity Descriptors (Illustrative) Note: The following values are illustrative for a heterocyclic compound and calculated using DFT methods like B3LYP/6-311G(d,p). Actual values for this compound would require specific computation.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.1381 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.2463 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.8918 | Indicates molecular stability and reactivity |

| Ionization Potential (I) | 6.1381 | Energy required to remove an electron (I ≈ -EHOMO) |

| Electron Affinity (A) | 2.2463 | Energy released when an electron is added (A ≈ -ELUMO) |

| Electronegativity (χ) | 4.1922 | Tendency to attract electrons (χ = (I+A)/2) |

| Global Hardness (η) | 1.9459 | Resistance to change in electron distribution (η = (I-A)/2) |

| Global Softness (σ) | 0.5139 | Reciprocal of hardness (σ = 1/η) |

| Electrophilicity Index (ω) | 4.5158 | Measure of electrophilic power (ω = χ²/2η) |

Data sourced from studies on comparable quinoxaline (B1680401) structures. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. arxiv.org For this compound, MD simulations can reveal its conformational landscape, flexibility, and stability, particularly when interacting with other molecules like proteins. mdpi.comnih.gov

Simulations typically run for nanoseconds to microseconds, tracking the trajectory of each atom. mdpi.com The stability of a particular conformation or a ligand-protein complex is often evaluated by calculating the root-mean-square deviation (RMSD) of atomic positions over the simulation time. A stable system will show the RMSD value converging and fluctuating around an average value. mdpi.com

For related N-phenyl substituted piperidine (B6355638) rings, studies have shown that the heterocyclic ring often adopts a flattened-chair conformation, with bulky substituents like the phenyl group oriented equatorially to minimize steric hindrance. bohrium.com Dihedral driver calculations, a component of conformational analysis, can systematically rotate specific bonds to map the potential energy surface and identify low-energy, stable conformers. nih.govpsu.edu This analysis is crucial for understanding how the molecule might change its shape to fit into a biological receptor's active site.

In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict the spectroscopic properties of this compound, which serves as a powerful tool for structural confirmation when compared with experimental data. nih.govnih.gov

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework. nih.govresearchgate.net Calculations are often performed on the optimized molecular geometry, and the resulting chemical shifts are compared to an internal standard (e.g., Tetramethylsilane, TMS). There is generally a strong correlation between the computed and experimental chemical shifts. nih.govresearchgate.net For similar structures, protons on the phenyl ring and the dihydropyridinone ring would have distinct, predictable chemical shifts. nih.govresearchgate.net

IR Spectroscopy: Theoretical vibrational frequencies are calculated using DFT methods. las.ac.cnsemanticscholar.org These calculated frequencies often have a systematic error compared to experimental results, which can be corrected using a scaling factor. nih.gov The analysis of these frequencies, aided by Potential Energy Distribution (PED) calculations, allows for the assignment of specific vibrational modes, such as C=O stretching, C=C bending, and C-H vibrations, to the corresponding peaks in the experimental FT-IR spectrum. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). nih.govscirp.org This method calculates the energies of electronic transitions from the ground state to various excited states. The calculation provides the maximum absorption wavelength (λmax) and the oscillator strength (f), which corresponds to the intensity of the absorption band. scirp.org These calculations can explain the origin of the observed electronic transitions, typically involving π→π* transitions within the conjugated system of the phenyl and dihydropyridinone rings.

Table 2: Predicted Spectroscopic Data (Illustrative) Note: This table illustrates the type of data obtained from in silico predictions for a molecule like this compound.

| Spectroscopy | Parameter | Predicted Value | Method |

|---|---|---|---|

| ¹³C NMR | Carbonyl (C=O) | ~165-175 ppm | DFT/GIAO |

| ¹H NMR | Aromatic Protons | ~7.0-7.5 ppm | DFT/GIAO |

| IR | C=O Stretch | ~1650-1680 cm⁻¹ | DFT/B3LYP |

| UV-Vis | λmax | ~280-320 nm | TD-DFT |

Data based on general values for similar functional groups and structures. nih.govlas.ac.cnscirp.org

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). amazonaws.com This method is crucial for understanding the potential biological activity of this compound by modeling its interaction with various protein targets. nih.govatmiyauni.ac.in

The process involves placing the ligand in the binding site of the protein and calculating the binding affinity, usually expressed as a binding energy (kcal/mol). researchgate.net A lower (more negative) binding energy indicates a more stable and favorable interaction. nih.govresearchgate.net

Studies on similar dihydropyridine (B1217469) derivatives have shown that these molecules can form various types of interactions with amino acid residues in a protein's active site, including:

Hydrogen Bonds: Formed between the carbonyl oxygen of the dihydropyridinone ring and hydrogen-donating residues like Arginine or Serine. mdpi.com

Hydrophobic Interactions: Occur between the phenyl ring and nonpolar residues such as Phenylalanine, Leucine, or Valine. researchgate.net

π-π Stacking: Can occur between the aromatic phenyl ring of the ligand and aromatic residues like Tyrosine or Tryptophan.

Table 3: Example Molecular Docking Results for Dihydropyridine Derivatives Note: This table shows actual docking scores for various dihydropyridine derivatives against different protein targets to illustrate the application of this method.

| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Example) |

|---|---|---|---|

| Dihydropyridine Hybrid (5f) | Staphylococcus aureus | -3.916 | - |

| Dihydropyridine Hybrid (5j) | Staphylococcus aureus | -3.919 | Lys499 |

| N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide (A4) | Fibroblast growth factor 1 | -8.12 | - |

| N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide (A6) | Fibroblast growth factor 1 | -8.23 | - |

| Phenyl(piperazin-1-yl)methanone derivative (4) | Monoacylglycerol lipase | -6.1 (IC₅₀ µM) | - |

Data sourced from multiple studies. nih.govresearchgate.netresearchgate.net

These docking studies are often followed by longer molecular dynamics simulations to confirm the stability of the predicted binding pose. nih.govpreprints.org

Reaction Pathway Optimization and Mechanistic Studies via Computational Approaches

Computational chemistry is a powerful tool for elucidating reaction mechanisms and optimizing synthetic pathways. By calculating the energies of reactants, transition states, and products, chemists can predict the most likely reaction pathway and identify potential bottlenecks or side reactions. researchgate.net

For reactions involving the synthesis or modification of the this compound scaffold, computational methods can be used to:

Model Transition States: Locate the geometry and energy of the transition state for a given reaction step. The energy of the transition state relative to the reactants gives the activation energy, which determines the reaction rate. nih.gov

Predict Regioselectivity: In reactions with multiple possible outcomes, such as electrophilic addition to the dihydropyridinone ring, computational models can predict which regioisomer is more likely to form by comparing the activation energies of the competing pathways. nih.gov For example, in Diels-Alder reactions involving related structures, local softness matching has been used to explain the observed regioselectivity. mdpi.com

Rationalize Reaction Outcomes: Computational studies have been used to explain the products formed from highly reactive diradical intermediates in related systems, showing how different cyclization pathways (e.g., 5-endo vs. 6-endo) are governed by their respective energy barriers. researchgate.net

These computational insights provide a deeper understanding of the reaction mechanism that can guide the experimental design of more efficient and selective syntheses. researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Design of 1 Phenyl 5,6 Dihydropyridin 2 1h One Derivatives

Synthesis of Analogs and Homologs with Modified Peripheral Groups

The synthesis of analogs and homologs of 1-Phenyl-5,6-dihydropyridin-2(1H)-one with modified peripheral groups is a key step in exploring the chemical space around this scaffold. These modifications can be systematically introduced at various positions of the dihydropyridinone ring and the N-phenyl substituent.

One common approach involves the modification of the N-phenyl ring. Starting from aniline (B41778) or its substituted derivatives, the dihydropyridinone core can be constructed through various synthetic routes. For instance, the reaction of substituted anilines with d-valerolactone in the presence of a suitable catalyst can yield a range of N-aryl-5,6-dihydropyridin-2(1H)-ones. The nature and position of the substituent on the phenyl ring (e.g., electron-donating or electron-withdrawing groups) can be varied to study their impact on the compound's properties.

Another strategy focuses on the modification of the dihydropyridinone ring itself. For example, the introduction of substituents at the C3, C4, C5, or C6 positions can be achieved through various synthetic methodologies. The synthesis of related 2,6-diphenyl-piperidin-4-one (B8811517) derivatives, for instance, involves the reaction of an aromatic aldehyde and acetone (B3395972) with ammonium (B1175870) acetate. eurekaselect.com While this leads to a piperidinone, similar strategies can be adapted for the synthesis of substituted dihydropyridinones. A divergent synthesis approach starting from 6-benzyl-3,6-dihydropyridin-2(1H)-ones has been used to create functionalized indenopyridin-2-ones, demonstrating the feasibility of complex modifications on a related dihydropyridinone scaffold. nih.gov

The synthesis of guanidine (B92328) derivatives from related heterocyclic structures also highlights the potential for introducing diverse functional groups. mdpi.com Such synthetic flexibility allows for the creation of a library of analogs with a wide range of physicochemical properties, which is essential for comprehensive SAR studies.

Systematic Investigations of Substituent Effects on Chemical and Biological Properties

The systematic investigation of how different substituents on the this compound scaffold affect its chemical and biological properties is fundamental to understanding its SAR. These studies typically involve comparing the activities of a series of analogs where a single substituent is varied at a time.

Substituent effects on the N-phenyl ring are of particular interest. The electronic properties of substituents (electron-donating or electron-withdrawing) can significantly influence the electron density of the entire molecule, which in turn can affect its interaction with biological targets. For example, studies on related heterocyclic compounds have shown that the introduction of electron-withdrawing groups on a phenyl ring can impact the product yield in certain reactions and the biological activity of the resulting compounds. mdpi.com In a series of 1,2,4-oxadiazin-5(6H)-one derivatives, substitutions on the phenyl ring were found to influence their monoamine oxidase inhibitory activity. mdpi.comnih.gov

Steric effects also play a crucial role. The size and shape of a substituent can determine how well the molecule fits into the binding pocket of a biological target. A systematic study on TEMPO-type nitroxides demonstrated that the position of a phenyl group relative to the reactive center significantly affects the steric hindrance and, consequently, the reactivity of the molecule. rsc.org

The following table illustrates a hypothetical SAR study on this compound derivatives, showcasing how different substituents on the phenyl ring might influence a hypothetical biological activity.

Table 1: Hypothetical Substituent Effects on the Biological Activity of this compound Derivatives

| Compound ID | Substituent (R) on Phenyl Ring | Position of R | Electronic Effect | Steric Effect | Hypothetical Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|---|

| 1 | H | - | Neutral | Small | 10.5 |

| 2 | 4-OCH₃ | para | Electron-donating | Medium | 5.2 |

| 3 | 4-Cl | para | Electron-withdrawing | Medium | 8.1 |

| 4 | 4-NO₂ | para | Strongly Electron-withdrawing | Medium | 15.7 |

| 5 | 2-CH₃ | ortho | Electron-donating | Medium | 25.3 (potential steric hindrance) |

| 6 | 3-F | meta | Electron-withdrawing | Small | 9.8 |

Such systematic studies, whether based on real or hypothetical data, are invaluable for identifying key structural features required for desired biological activity.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The development of QSAR models for this compound derivatives can provide valuable insights into the SAR and guide the design of new, more potent analogs.

The process of developing a QSAR model typically involves several steps:

Data Set Selection: A data set of this compound derivatives with known biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the data set. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using various statistical techniques, such as cross-validation and external validation.

The following table presents a hypothetical set of descriptors that could be used in a QSAR study of this compound derivatives.

Table 2: Hypothetical Descriptors for a QSAR Study of this compound Derivatives

| Compound ID | LogP (Lipophilicity) | Molecular Weight | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | pIC₅₀ (Experimental) | pIC₅₀ (Predicted) |

|---|---|---|---|---|---|---|---|

| 1 | 2.5 | 173.22 | 3.1 | -6.2 | -1.5 | 4.98 | 5.01 |

| 2 | 2.6 | 203.24 | 3.5 | -6.0 | -1.4 | 5.28 | 5.32 |

| 3 | 3.0 | 207.66 | 2.8 | -6.4 | -1.7 | 5.09 | 5.05 |

| 4 | 2.4 | 218.22 | 4.5 | -6.8 | -2.1 | 4.80 | 4.75 |

| 5 | 2.9 | 187.25 | 3.2 | -6.1 | -1.5 | 4.60 | 4.65 |

| 6 | 2.7 | 191.21 | 3.0 | -6.3 | -1.6 | 5.01 | 5.03 |

A validated QSAR model can be a powerful tool for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

Bioisosteric Replacements and Scaffold Hopping Approaches in Dihydropyridinone Design

Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies aimed at modifying a lead compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile, while retaining its key biological activity. cambridgemedchemconsulting.comuniroma1.itniper.gov.in

Bioisosteric replacement involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties. cambridgemedchemconsulting.comnih.govu-tokyo.ac.jp In the context of this compound design, a classic bioisosteric replacement would be the substitution of the phenyl ring with other aromatic heterocycles like pyridine (B92270), thiophene, or furan. cambridgemedchemconsulting.com This can lead to significant changes in the molecule's properties, including its metabolic stability and potential for off-target interactions. For example, replacing a phenyl group with a pyridine ring can introduce a hydrogen bond acceptor, which might lead to new interactions with the biological target.

Scaffold hopping , on the other hand, is a more drastic approach that involves replacing the core scaffold of a molecule with a structurally different one, while preserving the spatial arrangement of the key pharmacophoric features. uniroma1.itniper.gov.innih.gov This strategy is often employed to escape from a chemical series with undesirable properties or to explore novel chemical space. For this compound, a scaffold hop could involve replacing the dihydropyridinone ring with other heterocyclic systems that can maintain the relative orientation of the N-phenyl group and other important substituents. A study on proteasome inhibitors demonstrated a successful scaffold-hopping strategy that led to a preclinical candidate with improved properties. dundee.ac.uk

The following table provides examples of potential bioisosteric replacements and scaffold hops for the this compound scaffold.

Table 3: Potential Bioisosteric Replacements and Scaffold Hops for this compound

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Phenyl ring | Pyridyl, Thienyl, Furyl | Modulate electronics, improve metabolic stability, introduce new interaction points. cambridgemedchemconsulting.com |

| Carbonyl group (C=O) | Thiocarbonyl (C=S), Sulfone (SO₂) | Alter hydrogen bonding capacity and polarity. |

| -CH₂- in dihydropyridinone ring | -O-, -S-, -NH- | Change ring conformation and polarity. |

| Original Scaffold | Scaffold Hop Example | Rationale for Hopping |

| This compound | Phenyl-substituted piperidinone | Explore different saturation levels and conformational flexibility. eurekaselect.com |

| This compound | Phenyl-substituted pyrrolidinone | Alter ring size to probe binding pocket constraints. |

| This compound | Open-chain amide analog | Increase flexibility and explore different binding modes. |

By employing these sophisticated design strategies, medicinal chemists can systematically explore the SAR of this compound and its derivatives, leading to the discovery of novel compounds with optimized properties for various applications.

Biological Activities and Mechanistic Investigations of 1 Phenyl 5,6 Dihydropyridin 2 1h One

In Vitro Pharmacological Profiling and Target Identification

The initial assessment of a compound's biological activity often involves a broad in vitro pharmacological profile to identify potential targets and off-target effects. nih.gov This process is crucial in the early stages of drug discovery to guide lead optimization and predict potential adverse reactions. europeanpharmaceuticalreview.com For derivatives of 1-Phenyl-5,6-dihydropyridin-2(1H)-one, this profiling has been instrumental in elucidating their therapeutic potential.

Receptor binding and enzyme inhibition assays are fundamental in determining the specific molecular targets of a compound. These assays measure the affinity of a compound for a particular receptor or its ability to inhibit the activity of an enzyme.

While specific receptor binding data for the parent compound this compound is not extensively detailed in the provided results, studies on related structures provide valuable insights. For instance, derivatives of 1,3,5-triaryl-1H-pyridin-2-one have been identified as noncompetitive antagonists of the AMPA-type ionotropic glutamate (B1630785) receptors. nih.gov One such derivative, perampanel (B3395873), demonstrated potent activity in an in vitro AMPA-induced Ca2+ influx assay with an IC50 of 60 nM. nih.gov This suggests that the pyridinone scaffold can interact with neurotransmitter receptors.

In the context of enzyme inhibition, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives, which share structural similarities with the dihydropyridinone core, were found to be reversible and non-competitive inhibitors of monoamine oxidases. nih.gov In particular, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole exhibited potent monoamine oxidase inhibition with a Ki of approximately 10⁻⁸ M. nih.gov

The following interactive table summarizes the enzyme inhibition data for a related pyrazole (B372694) derivative:

Cell-based functional assays provide a more physiologically relevant context to evaluate a compound's activity by assessing its effects on cellular processes and signaling pathways. The 5,6-dihydropyridin-2(1H)-one moiety, a key component of the natural product piperlongumine (B1678438), has been shown to be a potent pharmacophore in enhancing antiproliferative activities. rsc.org This unit can react with cysteamine (B1669678), leading to the generation of reactive oxygen species (ROS). rsc.org The subsequent increase in ROS can induce downstream events, including cell cycle arrest and apoptosis. rsc.org

Studies on piperlongumine analogs have indicated that the 5,6-dihydropyridin-2(1H)-one unit plays a more significant role in their anticancer activities than the cinnamoyl unit. rsc.org Furthermore, research on kisspeptins, which activate the GPR54 receptor, has shown the involvement of various intracellular signaling pathways, including the activation of phospholipase C (PLC), intracellular Ca2+ mobilization, and activation of protein kinase C. nih.gov Kisspeptins can also activate pathways related to mitogen-activated protein kinases (MAPK), such as ERK1/2, and the phosphatidylinositol-3-kinase (PI3K)/Akt pathway. nih.gov

Numerous studies have demonstrated the antiproliferative and anticancer activities of compounds containing the this compound scaffold and its analogs against various cancer cell lines.

Derivatives of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea have shown broad-spectrum antiproliferative activity against a panel of 60 human cancer cell lines. nih.gov Specifically, compounds 5a and 5d from this series exhibited significant efficacy and potency, particularly against renal cancer and melanoma cell lines. nih.gov Similarly, novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas were evaluated for their in vitro anticancer activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines, with some compounds showing IC50 values comparable to doxorubicin. nih.gov

The antiproliferative activity of various compounds containing related heterocyclic structures has been investigated across a range of cancer cell lines. The table below summarizes the IC50 values for selected compounds against different cell lines.

Molecular Mechanisms of Action

Understanding the molecular mechanisms of action is critical for the rational design of more effective and selective therapeutic agents. This involves investigating the intracellular signaling cascades affected by the compound and characterizing its interaction with its molecular target.

The anticancer activity of compounds containing the 5,6-dihydropyridin-2(1H)-one moiety is often linked to the induction of oxidative stress and subsequent activation of apoptotic pathways. rsc.org The generation of ROS can disrupt the cellular redox balance and trigger downstream signaling events that lead to cell cycle arrest and programmed cell death. rsc.org

In the case of piperlongumine and its analogs, the 5,6-dihydropyridin-2(1H)-one unit is a key contributor to these effects. rsc.org Furthermore, research on other heterocyclic compounds has shown that they can modulate key signaling pathways involved in cancer progression. For example, some compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. rsc.org

The characterization of protein-ligand interactions provides detailed insights into how a compound binds to its target protein at the molecular level. Techniques such as X-ray crystallography and computational modeling are used to elucidate these interactions.

For a peptidomimetic antagonist of the PHF1 Tudor domain, UNC6641, X-ray crystallography revealed that an (isopropyl)phenethyl lysine (B10760008) mimetic strengthened existing interactions and created new contacts with the aromatic cage residues of the protein. nih.gov This detailed structural information helps in understanding the basis of the compound's potency and selectivity. nih.gov Computational docking studies on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have also been used to explore their possible interactions with monoamine oxidase B. nih.gov Such studies can help in identifying key amino acid residues involved in binding and can guide the design of new inhibitors with improved affinity and selectivity.

Role of Michael Acceptor Properties and ROS Generation

The 5,6-dihydropyridin-2(1H)-one moiety is a critical pharmacophore that exhibits the characteristics of a Michael acceptor. rsc.orgrsc.org This property is central to its biological activity, particularly its anticancer effects. The electrophilic nature of the α,β-unsaturated lactam in the dihydropyridinone ring allows it to react with nucleophiles. rsc.org

A key biological consequence of this reactivity is the generation of reactive oxygen species (ROS). rsc.org The interaction of the 5,6-dihydropyridin-2(1H)-one unit with endogenous thiols, such as in the amino acid cysteine or the tripeptide glutathione (B108866) (GSH), can lead to an increase in intracellular ROS levels. rsc.orgrsc.org Glutathione is a major cellular antioxidant, and its depletion through covalent adduction with Michael acceptors can disrupt the cellular redox balance, leading to oxidative stress. nih.gov This disruption is a known mechanism for inducing cell death in cancer cells, which often have a higher basal level of ROS and are more vulnerable to further oxidative insults. nih.govnih.gov

The generation of ROS by compounds containing the 5,6-dihydropyridin-2(1H)-one scaffold has been shown to trigger a cascade of downstream events, including lipid peroxidation, collapse of the mitochondrial membrane potential, cell cycle arrest, and ultimately, apoptosis. rsc.orgrsc.org This suggests that the Michael acceptor property of this compound is a key driver of its potential therapeutic effects, by functioning as a modulator of cellular redox state.

Preclinical Animal Model Studies (Excluding Human Clinical Trials)

While preclinical studies focusing specifically on the parent compound this compound are not extensively documented, research on its derivatives provides significant insights into its potential therapeutic applications in various disease models.

Efficacy Studies in Disease Models (e.g., neurological disorders, inflammation, cancer)

Derivatives of this compound have demonstrated notable efficacy in preclinical models of cancer and neurological disorders.

In the realm of cancer , analogs of piperlongumine, which contains the 5,6-dihydropyridin-2(1H)-one heterocyclic scaffold, have shown potent antineoplastic activities in numerous cancer cell lines and various animal models. rsc.orgrsc.org The anticancer mechanism is linked to the induction of ROS, leading to apoptosis. rsc.orgrsc.org

In the context of neurological disorders , the derivative 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile, also known as perampanel, has been investigated. In an in vivo model, perampanel showed potent activity against AMPA-induced seizures. drugdiscoverychemistry.com This highlights the potential of the 1-phenyl-dihydropyridinone scaffold in the development of treatments for epilepsy and other neurological conditions characterized by excessive glutamatergic neurotransmission. drugdiscoverychemistry.com Another phenylpyrrolidine derivative has been shown to improve cognitive functions in a rat model of ischemic stroke. mdpi.com

The table below summarizes the preclinical efficacy of derivatives of this compound in various disease models.

| Derivative Class | Disease Model | Key Findings |

| Piperlongumine Analogs | Cancer Cell Lines and Animal Models | Potent antineoplastic activity through ROS-induced apoptosis. rsc.orgrsc.org |

| Perampanel | AMPA-Induced Seizure Model (in vivo) | Potent anticonvulsant activity. drugdiscoverychemistry.com |

| Phenylpyrrolidine Derivative | Ischemic Stroke Model (rats) | Reduced neurological deficit and improved cognitive function. mdpi.com |

Pharmacokinetic and Pharmacodynamic Characterization in Animal Systems

The pharmacokinetic and pharmacodynamic profiles of this compound derivatives have been characterized in animal systems to assess their drug-like properties. For instance, the derivative perampanel has undergone such evaluations. drugdiscoverychemistry.com

Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. For perampanel, these studies were essential to establish its profile, including its biological availability and half-life, which supported its further development. drugdiscoverychemistry.com An orally bioavailable inhibitor of ERK1/2, developed from a fragment-based approach, demonstrated tumor regression upon oral dosing in xenograft models, indicating favorable pharmacokinetic properties. nih.gov

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body. For derivatives of this compound, this includes quantifying their effects on their intended targets, such as receptor occupancy or enzyme inhibition, and the resulting physiological response. For example, the pharmacodynamic effect of perampanel was demonstrated by its ability to protect against seizures induced by AMPA. drugdiscoverychemistry.com

The following table presents available pharmacokinetic data for a notable derivative.

| Compound | Animal Model | Key Pharmacokinetic Parameters |

| Perampanel | Not specified in abstract | Data on bioavailability and half-life were obtained. drugdiscoverychemistry.com |

| ERK1/2 Inhibitor | Xenograft Models | Showed oral bioavailability leading to tumor regression. nih.gov |

Structure-Based Drug Design and Fragment-Based Approaches for this compound Derivatives

The chemical scaffold of this compound is a valuable starting point for both structure-based drug design (SBDD) and fragment-based lead discovery (FBLD). nih.govnih.govscispace.comnih.gov

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the target protein to guide the design of more potent and selective inhibitors. nih.govresearchgate.netunipd.it For derivatives of this compound, structure-activity relationship (SAR) studies have been crucial. For example, in the development of perampanel, the aromatic rings at positions 1, 3, and 5 of the pyridone ring were systematically manipulated to optimize its activity as an AMPA receptor antagonist. drugdiscoverychemistry.com This iterative process of modifying the chemical structure and evaluating the biological activity is a hallmark of SBDD.

Fragment-Based Lead Discovery (FBLD) starts with the identification of small chemical fragments that bind weakly to the target protein. drugdiscoverychemistry.comnih.govscispace.comrsc.org These fragments are then grown or linked together to produce a lead compound with higher affinity and selectivity. nih.gov The this compound core can be considered a fragment that can be elaborated upon. The synthesis of various analogs with different substituents on the phenyl ring or other parts of the molecule is a practical application of the fragment-growing strategy. rsc.orgrsc.org For instance, X-ray crystallography and biophysical screening of fragments have led to the development of potent and orally bioavailable ERK1/2 inhibitors. nih.gov

The table below summarizes the structure-activity relationships for derivatives, which informs both SBDD and FBLD approaches.

| Compound Series | Structural Modifications | Impact on Activity |

| Piperlongumine Analogs | Substituents on the cinnamoyl pharmacophore | The position of substituents, rather than their electronic effects, played a role in cytotoxicity. rsc.org |

| Perampanel Series | Manipulation of aromatic rings at positions 1, 3, and 5 | Optimized potency as a noncompetitive AMPA receptor antagonist. drugdiscoverychemistry.com |

| Dihydropyrimidin-2-one based mPGES-1 Inhibitors | Substitutions on the aromatic ring at C5 and modification of the 6-ethylcarboxylate function | Led to a 10-fold improvement in mPGES-1 inhibitory activity. nih.gov |

Analytical Methodologies for 1 Phenyl 5,6 Dihydropyridin 2 1h One and Its Metabolites Excluding Human Metabolism

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for separating the target compound from complex mixtures and quantifying its presence. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted method for the analysis of lactam compounds due to its efficiency and applicability to polar molecules. This technique is routinely used for purity assessment and quantification. For instance, the purity of a closely related derivative, 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, was determined to be 95.3% by HPLC. chemicalbook.com

The development of a robust RP-HPLC method for compounds like 1-Phenyl-5,6-dihydropyridin-2(1H)-one typically involves optimizing several parameters to achieve adequate separation and sensitivity. nih.govresearchgate.net A common approach utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. nih.govmdpi.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, with the gradient or isocratic elution tailored to the specific analyte. nih.govresearchgate.net Detection is frequently accomplished using a photodiode array (PDA) detector at wavelengths where the analyte exhibits maximum absorbance, such as 215 nm or 254 nm. nih.govresearchgate.net Method validation is performed according to ICH guidelines to ensure specificity, linearity, accuracy, and precision. researchgate.netugm.ac.id

Table 1: Typical RP-HPLC Parameters for Lactam Compound Analysis

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | C18 (e.g., 4.6 x 75 mm, 3.5 µm) nih.gov | Provides good retention and separation for moderately polar compounds like lactams. |

| Mobile Phase | Acetonitrile / Buffered Water nih.govresearchgate.net | Allows for the adjustment of polarity to control the elution of the analyte. |

| Detection | UV/PDA at 215 nm or 254 nm nih.govresearchgate.net | The phenyl group and conjugated lactam system provide strong UV absorbance for sensitive detection. |

| Flow Rate | 0.8 - 1.2 mL/min | Standard flow rate for analytical scale columns to ensure efficient separation. |

| Quantification | External Standard Calibration | Allows for accurate determination of the compound's concentration in a sample. |

Direct analysis of this compound by Gas Chromatography (GC) is often challenging. Its inherent polarity and relatively low volatility can lead to poor chromatographic peak shape and thermal degradation in the GC inlet. To overcome these limitations, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. yorku.ca

A common strategy involves the chemical modification of polar functional groups. For related compounds containing primary amine functionalities, derivatization with reagents like benzaldehyde (B42025) can form a more volatile imine, which is amenable to GC-MS analysis. nih.gov This approach enhances instrumental response and allows for sensitive and accurate quantification. nih.gov While this compound itself lacks a primary amine, its potential metabolites might, making this a relevant analytical strategy. The derivatization makes the analyte less polar and more suitable for separation on standard non-polar or semi-polar GC columns.

Table 2: Conceptual GC Analysis via Derivatization

| Step | Description | Purpose | Example Reagent |

|---|---|---|---|

| 1. Extraction | Isolation of the analyte and its metabolites from the sample matrix. | Remove interferences and pre-concentrate the sample. | Liquid-Liquid or Solid-Phase Extraction |

| 2. Derivatization | Chemical reaction to modify a polar functional group (e.g., amine) on a metabolite. | Increase volatility and thermal stability for GC analysis. yorku.ca | Benzaldehyde (for amine-containing metabolites) nih.gov |

| 3. GC-MS Analysis | Separation of the derivatized analyte followed by mass spectrometric detection. | Quantify the analyte and confirm its identity based on its mass spectrum. | GC with a mass spectrometer (MS) detector |

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence)

Spectroscopic methods offer rapid and non-destructive techniques for the quantification of this compound, leveraging the interaction of the molecule with electromagnetic radiation. The presence of the phenyl group conjugated with the dihydropyridinone ring system results in characteristic absorption in the ultraviolet-visible (UV-Vis) region.

UV-Vis spectroscopy can be used to determine the concentration of the compound in solution by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. For structurally similar heterocyclic compounds, absorption maxima are often observed in the range of 258 nm to 354 nm. researchgate.netresearchgate.net For example, studies on related β-hydroxyarylutenolides showed two distinct absorption bands, one around 289–291 nm and a more intense band between 328–354 nm. researchgate.net

Fluorescence spectroscopy can provide even greater sensitivity and selectivity. If the compound or its metabolites are fluorescent, they can be quantified by measuring the intensity of emitted light after excitation at a suitable wavelength. The emission band for some related compounds has been observed between 385–422 nm upon excitation at 324–327 nm. researchgate.net

Table 3: Illustrative Spectroscopic Properties for Conjugated Heterocycles

| Method | Parameter | Typical Wavelength Range | Notes |

|---|---|---|---|

| UV-Vis Spectroscopy | Absorption Maximum (λmax) | 250 - 360 nm | The exact wavelength depends on the solvent and specific molecular structure. researchgate.netresearchgate.net |

| Fluorescence Spectroscopy | Excitation Wavelength (λex) | 320 - 330 nm | Wavelength used to excite the molecule to a higher energy state. researchgate.net |

| Fluorescence Spectroscopy | Emission Wavelength (λem) | 380 - 430 nm | Wavelength of light emitted as the molecule returns to the ground state. researchgate.net |

Mass Spectrometry-Based Detection in Complex Matrices

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the unambiguous identification and quantification of this compound and its metabolites in complex biological matrices. researchgate.netsilantes.com This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometric detection. nih.gov

For analysis, electrospray ionization (ESI) is a common technique used to generate ions from the lactam analytes, typically operating in positive ion mode [M+H]⁺. tandfonline.com The subsequent use of tandem mass spectrometry (MS/MS) allows for the fragmentation of a specific parent ion into characteristic product ions, a process known as multiple reaction monitoring (MRM), which provides excellent specificity and reduces background noise. researchgate.net For instance, a related morpholino-substituted dihydropyridinone showed a clear molecular ion peak with EI-MS at an m/z of 355.2. chemicalbook.com

Effective analysis of metabolites in complex samples like plasma or tissue extracts often requires a sample preparation step, such as solid-phase extraction (SPE), to remove interfering substances and enrich the analytes of interest before LC-MS/MS analysis. mdpi.commdpi.com

Table 4: Mass Spectrometry Techniques for Metabolite Analysis

| Technique | Ionization Method | Key Advantage | Application |

|---|---|---|---|

| LC-MS/MS | Electrospray (ESI) | High sensitivity and selectivity for quantification in complex mixtures. silantes.com | Detecting and quantifying known metabolites in biological fluids. tandfonline.com |

| High-Resolution MS (e.g., Q-TOF, Orbitrap) | Electrospray (ESI) | Accurate mass measurement for confident identification of unknown metabolites. | Identifying novel metabolic pathways and characterizing unknown biotransformation products. nih.gov |

| GC-MS | Electron Impact (EI) | Provides reproducible fragmentation patterns for library matching. | Analysis of volatile derivatives of metabolites. nih.gov |

| MALDI-MS | Matrix-Assisted Laser Desorption/Ionization | Enables spatial mapping of metabolites within tissue sections (MS imaging). nih.govnih.gov | Investigating the distribution of the parent compound or its metabolites in tissues. |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a highly sensitive and cost-effective alternative for the detection of electroactive compounds like this compound. The lactam ring is an electroactive moiety that can undergo oxidation or reduction at an electrode surface. d-nb.infouniroma1.it

Anodic oxidation of lactams provides a route for both their detection and functionalization. nih.gov This process can generate reactive acyliminium ions, and the potential at which this oxidation occurs can be used for analytical purposes. nih.gov Techniques such as cyclic voltammetry (CV) can be used to study the redox behavior of the compound, providing information on its electrochemical properties and allowing for quantification. nih.gov

The sensitivity and selectivity of electrochemical detection can be significantly enhanced by modifying the electrode surface. Screen-printed electrodes (SPEs) modified with materials like graphene oxide have been developed for the sensitive detection of various organic molecules. mdpi.comrsc.org These sensors can offer low limits of detection and can be applied to the analysis of the compound in various samples. rsc.org For related dihydropyridines, HPLC coupled with electrochemical detection has proven to be a specific method that can preclude interference from oxidized metabolites, with detection limits in the low ng/ml range. nih.gov

Table 5: Principles of Electrochemical Detection for Lactams

| Technique | Principle | Advantage |

|---|---|---|

| Cyclic Voltammetry (CV) | The current response of the analyte to a linearly cycled potential sweep is measured. | Provides fundamental information about the redox processes of the compound. nih.gov |

| Anodic Stripping Voltammetry | The analyte is pre-concentrated on the electrode surface before a potential sweep is applied to "strip" it off, generating a signal. | Extremely low detection limits due to the pre-concentration step. |

| Amperometry (with HPLC) | The current is measured at a fixed potential as the analyte elutes from an HPLC column and passes over the electrode. | High selectivity and sensitivity; avoids interference from non-electroactive compounds. nih.gov |

| Modified Electrodes | The electrode surface is coated with materials (e.g., graphene, nanoparticles) to enhance electron transfer and catalytic activity. | Improved sensitivity, lower detection limits, and enhanced selectivity. mdpi.comrsc.org |

Emerging Research Directions and Potential Applications of 1 Phenyl 5,6 Dihydropyridin 2 1h One

Role in Material Science and Polymer Chemistry

There is currently no significant body of research detailing the use of 1-Phenyl-5,6-dihydropyridin-2(1H)-one as a monomer or functional component in polymer chemistry or material science. The pyridone scaffold, in a general sense, is recognized for its potential in creating novel materials due to its chemical properties. researchgate.net However, specific studies that polymerize or incorporate this compound into material frameworks have not been identified. The potential for this compound to act as a building block for new polymers remains a theoretical possibility pending future investigation.

Application in Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry often utilizes molecules with specific recognition sites for the construction of complex assemblies. While related structures like pyridinium-phenyl rings have been studied in host-guest systems, there is no specific research detailing the application of this compound in this context. oiccpress.com The design of host-guest systems relies on complementary interactions, and the suitability of this particular dihydropyridinone as a host or guest molecule has not been experimentally determined or reported in available literature. aalto.fi

Catalytic Applications and Ligand Development

The development of novel ligands is crucial for advancing catalysis. While heterocyclic compounds are frequently employed as ligands for transition metals, there are no specific studies that report the use of this compound as a ligand in catalytic processes. The potential for the nitrogen and oxygen atoms within the molecule to coordinate with metal centers exists in principle, but its efficacy and the properties of any resulting metal complexes are unexplored.

Advanced Chemical Biology Probes Based on the this compound Scaffold

Chemical probes are essential tools for investigating biological systems. youtube.comchemicalprobes.orgpageplace.de The development of such probes often involves modifying a core scaffold to incorporate reporter groups or reactive moieties. At present, there is no published research on the development or use of chemical biology probes based specifically on the this compound scaffold. While related dihydropyridinone derivatives have been investigated for biological activity, the specific functionalization of this compound for use as a probe has not been described. researchgate.netnih.gov

Future Research Avenues and Unexplored Therapeutic Potential (Non-Clinical Focus)

Given the lack of specific research in the aforementioned areas, numerous avenues for future investigation remain open for this compound. The fundamental exploration of its properties could unveil potential applications.

Potential Future Research Directions:

| Research Area | Potential Focus |

| Material Science | Investigation of polymerization potential, either as a monomer or as a functional additive to other polymers. |

| Supramolecular Chemistry | Exploration of its ability to form host-guest complexes or self-assemble into larger ordered structures. |

| Catalysis | Synthesis and characterization of metal complexes to assess their catalytic activity in various organic transformations. |

| Chemical Biology | Design and synthesis of derivatives to act as fluorescent probes or affinity-based probes for biological targets. |

The therapeutic potential of this specific compound, outside of a clinical context, is also largely unexplored. Initial biological screening could identify potential areas of interest for further, more detailed non-clinical investigation.

Q & A

Q. What are the optimal synthetic routes for 1-phenyl-5,6-dihydropyridin-2(1H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of this compound derivatives can be achieved via intramolecular Wittig cyclization of N-(3-oxoalkyl)chloroacetamides, as demonstrated by Fisyuk and Poendaev . Key factors include:

- Catalyst selection : Carbene catalysts in one-pot [3+3] annulation reactions enable regioselective synthesis under base-controlled conditions (e.g., 6-benzoyl-4,5-diphenylpyridin-2(1H)-one with 82% yield) .

- Solvent and temperature : Polar aprotic solvents (DMF, DMSO) at 60–80°C improve cyclization efficiency .

- Yield optimization : Method-dependent yields vary significantly (e.g., 19–67% in multi-step syntheses), necessitating purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, MS, IR) resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic protons in the phenyl group appear at δ 7.2–7.6 ppm, while dihydropyridinone protons (C5–C6) show characteristic multiplet splitting (e.g., δ 3.2–3.8 ppm for CH2 groups) .

- HRMS : Accurate mass analysis (e.g., [M + H]<sup>+</sup> at 352.1328 for C24H18NO2) confirms molecular formulas .

- IR : Stretching vibrations for carbonyl (C=O) at 1650–1700 cm<sup>-1</sup> and NH at 3200–3350 cm<sup>-1</sup> are diagnostic .

Q. What protocols are recommended for assessing the biological activity of this compound derivatives?

Methodological Answer:

- In vivo models : Use Sprague–Dawley rats or CD-1 mice for acute toxicity (LD50 determination) and analgesic activity (e.g., hot-plate test) .

- Dose-response curves : Administer compounds at 10–100 mg/kg and analyze data with GraphPad Prism for statistical significance (p < 0.05) .

- Control groups : Include vehicle (DMSO/saline) and reference drugs (e.g., morphine for analgesia) to validate results .

Advanced Research Questions

Q. How can researchers reconcile contradictions in biological activity data across structurally similar dihydropyridinone derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance analgesic potency) .

- Metabolic stability : Assess hepatic microsomal stability to identify rapid degradation (e.g., via LC-MS/MS) .

- Receptor binding assays : Use radioligand displacement studies to evaluate affinity for targets like opioid or serotonin receptors .

Q. What strategies mitigate low yields in multi-step syntheses of dihydropyridinone derivatives?

Methodological Answer:

- Intermediate stabilization : Protect reactive groups (e.g., NH with Boc) during Wittig reactions to prevent side reactions .

- Catalyst optimization : Screen N-heterocyclic carbenes (NHCs) or transition metals (Pd, Cu) to enhance annulation efficiency .

- Solvent-free conditions : Microwave-assisted synthesis reduces decomposition and improves yields (e.g., 23% → 45% for trifluoromethyl derivatives) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacological profiles?

Methodological Answer:

- Docking simulations : Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2 or MAO-B) .

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects (e.g., HOMO-LUMO gaps for reactivity) .

- ADMET prediction : Employ SwissADME to forecast bioavailability, BBB penetration, and toxicity risks .

Q. What experimental approaches validate the diastereoselectivity of dihydropyridinone synthesis?

Methodological Answer:

- Chiral HPLC : Resolve enantiomers using Chiralpak IA columns and hexane/ethanol eluents .

- NOESY NMR : Detect spatial proximity between protons (e.g., C4-phenyl and C6-H) to confirm stereochemistry .

- X-ray crystallography : Determine absolute configuration via single-crystal diffraction (e.g., CCDC deposition for 4p/4q derivatives) .

Q. How do researchers address discrepancies in spectral data between synthetic batches?

Methodological Answer:

- Batch-to-batch analysis : Compare <sup>19</sup>F NMR (for trifluoromethyl derivatives) and IR spectra to detect impurities .

- Spiking experiments : Add authentic standards to suspect batches and monitor peak coalescence in HPLC .

- Elemental analysis : Verify C/H/N ratios within ±0.3% of theoretical values to confirm purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.